2-Ethoxybutanehydrazide

Description

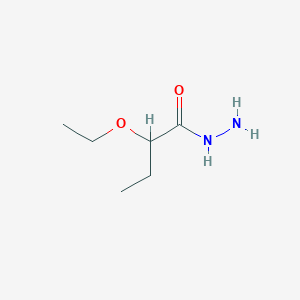

2-Ethoxybutanehydrazide (CAS 915920-33-1) is a hydrazide derivative characterized by an ethoxy group (-OCH₂CH₃) attached to a butane backbone and a hydrazide (-CONHNH₂) functional group. For instance, analogous compounds such as 2-benzothiazolyl acetohydrazide are synthesized via reactions between esters (e.g., ethyl-2-benzothiazolyl acetate) and hydrazine hydrate under mild conditions . The ethoxy group in this compound may enhance solubility or modulate electronic properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

2-ethoxybutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-5(10-4-2)6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJKRVEPMQDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305098 | |

| Record name | 2-Ethoxybutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-33-1 | |

| Record name | 2-Ethoxybutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybutanehydrazide can be synthesized through the reaction of ethoxybutanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The process involves the formation of an intermediate ester, which subsequently reacts with hydrazine to form the hydrazide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybutanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

2-Ethoxybutanehydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-ethoxybutanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs and their properties:

Reactivity and Derivative Formation

Hydrazides exhibit versatile reactivity:

- Derivatization with Aldehydes/Ketones: Formation of hydrazones (e.g., benzylidene derivatives) enhances biological activity. For example, hydrazones derived from phenolic acids show antioxidant properties .

- Acetylation/Alkylation : Modifying the hydrazide nitrogen improves pharmacokinetic properties. In , acetylation of hydrazinecarbothioamide derivatives increased antimicrobial potency .

Physicochemical Properties

Biological Activity

2-Ethoxybutanehydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological activities, supported by data tables and recent research findings.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. Hydrazide derivatives, including this compound, have shown a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for several hydrazone derivatives were evaluated, revealing promising results:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16.0 |

| This compound | Escherichia coli | 32.0 |

| This compound | Pseudomonas aeruginosa | 64.0 |

These results indicate that this compound exhibits moderate antibacterial activity against common pathogens. The presence of electron-withdrawing groups in the structure enhances its bioactivity, as seen in the study where compounds with such groups demonstrated better antibacterial effects compared to those with electron-donating groups .

Anticancer Activity

Recent investigations into the anticancer properties of hydrazides have highlighted their potential as therapeutic agents. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, leading to cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15.0 | Induction of ROS and apoptosis |

| HCT-116 (Colon) | 12.5 | Upregulation of pro-apoptotic proteins |

The compound's mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote apoptosis through pathways involving caspase activation and changes in mitochondrial membrane permeability .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of various hydrazides, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity of these compounds to bacterial targets.

- Findings : The compound displayed a strong affinity for DNA gyrase B, a critical enzyme for bacterial DNA replication.

- : The binding interactions suggest that this compound could serve as a scaffold for developing new antibacterial agents .

Case Study: Anticancer Potential

A recent investigation into the anticancer effects of hydrazides indicated that this compound significantly inhibited the proliferation of cancer cells:

- Experimental Design : Cancer cell lines were treated with varying concentrations of the compound.

- Results : The compound led to a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM.

- Implications : These findings support further exploration into the structural modifications of hydrazides to enhance their anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Ethoxybutanehydrazide, and how can purity be verified?

- Methodological Answer : Synthesis typically involves condensation reactions between ethoxy-substituted carbonyl precursors and hydrazine derivatives under controlled pH and temperature. For example, substituted aldehydes (e.g., 4-ethoxybenzaldehyde) and hydrazides are common starting materials . Purity verification requires a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess organic impurities.

- Spectroscopy : H/C NMR to confirm structural integrity.

- Elemental Analysis : Validate stoichiometric composition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Identify N-H stretches (~3200–3300 cm) and C=O vibrations (~1650–1700 cm) to confirm hydrazide functionality.

- NMR : Analyze chemical shifts for ethoxy groups (δ ~1.3–1.5 ppm for CH, δ ~3.4–4.0 ppm for OCH) and hydrazide NH protons (δ ~8–10 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) to confirm molecular weight .

Q. What are the known stability profiles of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% RH for hydrolytic stability). Key parameters:

- pH-Dependent Degradation : Monitor via UV-Vis or LC-MS in buffers (pH 1–13).

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms involving this compound in complex organic syntheses?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques or in-situ NMR to track intermediate formation.

- Isotopic Labeling : Introduce N or C isotopes to trace bond reorganization.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to simulate transition states and validate experimental observations .

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols, compound purity) to identify confounding factors .

- Dose-Response Replication : Retest bioactivity under standardized conditions (e.g., ISO 10993 for cytotoxicity).

- Contradiction Mapping : List inconsistencies (e.g., EC variations) and analyze interrelations (e.g., solvent effects, enzymatic interference) .

Q. What strategies optimize the yield and selectivity of this compound derivatives in multi-step reactions?

- Methodological Answer :

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions.

- Solvent Selection : Use polarity-matched solvents (e.g., DMF for SN, toluene for Friedel-Crafts) to minimize side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to enhance regioselectivity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound across different laboratories?

- Methodological Answer :

- Inter-Lab Calibration : Use certified reference materials (CRMs) to standardize instruments.

- Blind Testing : Redistribute samples anonymized across labs to eliminate bias.

- Error Propagation Analysis : Quantify uncertainties from instrument precision, sample preparation, and operator variability .

Experimental Design and Ethical Considerations

Q. What ethical and methodological safeguards are critical when designing toxicity studies for this compound?

- Methodological Answer :

- In Vitro Prioritization : Use cell-based assays (e.g., HepG2 hepatotoxicity) before animal testing to adhere to the 3Rs (Replacement, Reduction, Refinement).

- Ethical Compliance : Follow OECD guidelines for chemical safety and document informed consent for human cell line usage.

- Data Transparency : Publish negative results to avoid publication bias .

Literature and Data Integration

Q. How can researchers systematically integrate fragmented literature data on this compound into a cohesive review?

- Methodological Answer :

- Citation Mapping : Use tools like Citavi or Zotero to categorize studies by methodology (e.g., synthesis, bioactivity).

- Gap Analysis : Identify understudied areas (e.g., metabolite profiling) using PRISMA frameworks.

- Critical Appraisal : Apply GRADE criteria to evaluate evidence quality and relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.